molecular formula C15H19NO3 B14041576 (2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate

Katalognummer: B14041576
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: MNALKQFQIWZOPQ-TZMCWYRMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules. The presence of a formyl group and a benzyl ester moiety further enhances its chemical versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate typically involves the stereoselective formation of the piperidine ring followed by functional group modifications. One common method includes the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. The reaction conditions often involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The scalability of the synthesis is crucial for its application in various industries .

Analyse Chemischer Reaktionen

Types of Reactions

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of (2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R,5R)-Benzyl 5-formyl-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a formyl group and a benzyl ester moiety.

Eigenschaften

Molekularformel

C15H19NO3

Molekulargewicht

261.32 g/mol

IUPAC-Name

benzyl (2R,5R)-5-formyl-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,10,12,14H,7-9,11H2,1H3/t12-,14-/m1/s1

InChI-Schlüssel

MNALKQFQIWZOPQ-TZMCWYRMSA-N

Isomerische SMILES

C[C@@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)C=O

Kanonische SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.